molecular formula C11H16BrN B13868184 (4-Bromo-2-tert-butylphenyl)methanamine

(4-Bromo-2-tert-butylphenyl)methanamine

Cat. No.: B13868184
M. Wt: 242.16 g/mol
InChI Key: WEUVZVAZYHEJDC-UHFFFAOYSA-N
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Description

(4-Bromo-2-tert-butylphenyl)methanamine is an organic compound with the molecular formula C11H16BrN It is characterized by a bromine atom and a tert-butyl group attached to a phenyl ring, with a methanamine group at the para position relative to the bromine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-tert-butylphenyl)methanamine typically involves the bromination of 2-tert-butylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-tert-butylphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tert-butyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted phenylmethanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or modified phenylmethanamines.

Scientific Research Applications

(4-Bromo-2-tert-butylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-tert-butylphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

    (4-Bromo-2-fluorophenyl)(4-tert-butylphenyl)methanamine: Similar structure with a fluorine atom instead of a methanamine group.

    (4-tert-Butylphenyl)methanamine: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness: (4-Bromo-2-tert-butylphenyl)methanamine is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

(4-bromo-2-tert-butylphenyl)methanamine

InChI

InChI=1S/C11H16BrN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,7,13H2,1-3H3

InChI Key

WEUVZVAZYHEJDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)CN

Origin of Product

United States

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